acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

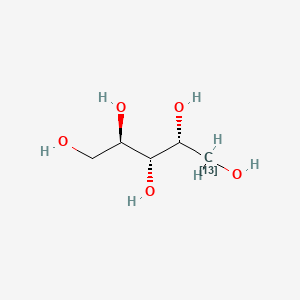

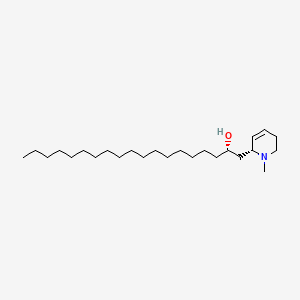

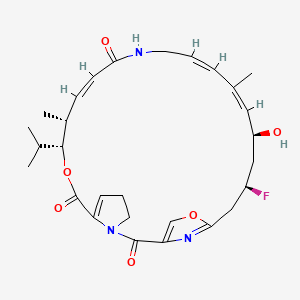

Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use as a fluorescent probe, which allows researchers to study cellular processes and detect reactive oxygen species (ROS) and nitric oxide (NO) in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane involves several steps:

Condensation Reaction: The initial step involves the condensation of dichlorofluorescein with dichloroacetic acid under basic conditions to form dichlorofluorescein dichloroacetate.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions and thorough purification of the final product to ensure high quality. The process typically involves large-scale synthesis using automated reactors and purification systems to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form dichlorofluorescein, a highly fluorescent molecule.

Hydrolysis: In the presence of esterases, the compound is hydrolyzed to produce dichlorofluorescein and acetic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Hydrolysis: Esterases or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis reactions.

Major Products

Oxidation: Dichlorofluorescein

Hydrolysis: Dichlorofluorescein and acetic acid

Scientific Research Applications

Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is widely used in scientific research due to its ability to act as a fluorescent probe. Its applications include:

Chemistry: Used to detect reactive oxygen species (ROS) and nitric oxide (NO) in chemical reactions.

Biology: Employed in cellular imaging to study oxidative stress and other cellular processes.

Medicine: Utilized in diagnostic assays to detect oxidative stress-related diseases.

Industry: Applied in the development of fluorescent dyes and probes for various industrial applications

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Fluorescent Probe: Upon entering cells, esterases hydrolyze the compound to produce dichlorofluorescein, which fluoresces in the presence of reactive oxygen species (ROS) and nitric oxide (NO).

Molecular Targets and Pathways: The primary targets are ROS and NO, which are involved in various cellular pathways, including oxidative stress response and signaling.

Comparison with Similar Compounds

Similar Compounds

- Dichlorofluorescein diacetate

- Dichlorofluorescein

- Fluorescein diacetate

Uniqueness

Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is unique due to its high sensitivity and specificity for detecting reactive oxygen species (ROS) and nitric oxide (NO). Its ability to rapidly diffuse into cells and be hydrolyzed by esterases makes it an excellent tool for cellular imaging and diagnostic applications .

Properties

Molecular Formula |

C28H23Cl3O8 |

|---|---|

Molecular Weight |

593.8 g/mol |

IUPAC Name |

acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane |

InChI |

InChI=1S/C26H18Cl2O8.C2H5Cl/c1-12(29)33-23-10-21-17(8-19(23)27)25(15-6-4-5-7-16(15)26(32)35-14(3)31)18-9-20(28)24(34-13(2)30)11-22(18)36-21;1-2-3/h4-11,25H,1-3H3;2H2,1H3 |

InChI Key |

JOMNIEDHXZVHEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCl.CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=CC=CC=C4C(=O)OC(=O)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)

![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)

![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)

![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)